4-(4-アセチル-1-ピペラジニル)フェニルボロン酸ピナコールエステル

概要

説明

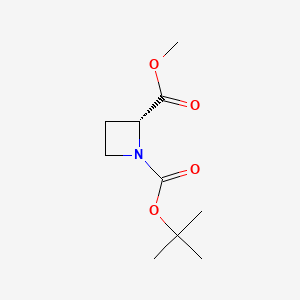

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C18H27BN2O3 . It is also known as a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Molecular Structure Analysis

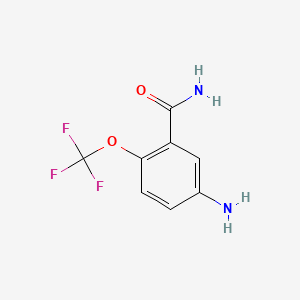

The molecular structure of this compound consists of an acetyl group attached to a piperazine ring, which is further connected to a phenyl ring. The phenyl ring is bonded to a boronic acid pinacol ester group .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.23 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

有機合成におけるビルディングブロック

“4-(4-アセチル-1-ピペラジニル)フェニルボロン酸ピナコールエステル”を含むピナコールボロン酸エステルは、有機合成において非常に貴重なビルディングブロックである . 通常、ベンチで安定しており、精製が容易で、多くの場合、市販されている .

プロト脱ボロン化

ピナコールボロン酸エステルのプロト脱ボロン化は十分に開発されていない . ただし、ラジカルアプローチを利用した1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ボロン化が報告されている .

アルケンのアンチマルコフニコフヒドロメチル化

マテソン–CH2–ホモロゲーションと組み合わせて、プロト脱ボロン化プロトコルは、正式なアンチマルコフニコフアルケンヒドロメチル化を可能にする。これは、貴重な変換であるが、まだ知られていない . ヒドロメチル化シーケンスは、メトキシ保護された(−)-Δ8-THCおよびコレステロールに適用された .

δ-®-コニセインおよびインドリジジン209Bの全合成

Safety and Hazards

将来の方向性

作用機序

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic ester, is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, the success of the Suzuki–Miyaura coupling reaction, in which this compound participates, depends on the reaction conditions, which need to be mild and tolerant to various functional groups .

特性

IUPAC Name |

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682243 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-38-8 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

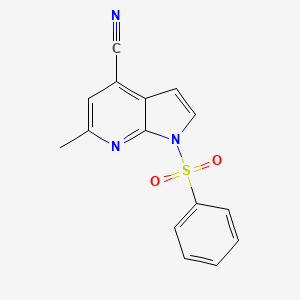

![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)